8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate is a complex organic compound with the molecular formula C18H22N2O5 It is known for its unique structural features, which include a hexahydroazepinoindole core
Preparation Methods
The synthesis of 8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate typically involves multiple steps. The synthetic route often starts with the preparation of the hexahydroazepinoindole core, followed by the introduction of the methoxy and methyl groups. The final step involves the formation of the fumarate salt. Reaction conditions usually include inert atmospheres and controlled temperatures to ensure high purity and yield .
Chemical Reactions Analysis
8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate involves its interaction with specific molecular targets. It acts as an agonist or antagonist at various receptors, including the 5-HT2A and 5-HT2B receptors . These interactions can modulate neurotransmitter release and signal transduction pathways, leading to various physiological effects.
Comparison with Similar Compounds
8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate is unique due to its specific structural features and receptor interactions. Similar compounds include:
Properties
Molecular Formula |
C18H22N2O5 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;8-methoxy-3-methyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole |
InChI |
InChI=1S/C14H18N2O.C4H4O4/c1-16-7-5-12-11-4-3-10(17-2)9-14(11)15-13(12)6-8-16;5-3(6)1-2-4(7)8/h3-4,9,15H,5-8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
WFYASFDQKGSORF-WLHGVMLRSA-N |
Isomeric SMILES |
CN1CCC2=C(CC1)NC3=C2C=CC(=C3)OC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCC2=C(CC1)NC3=C2C=CC(=C3)OC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.